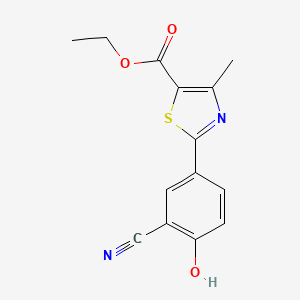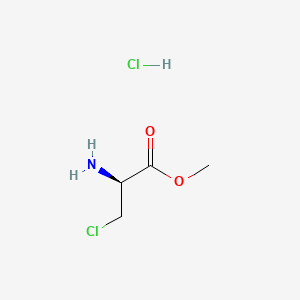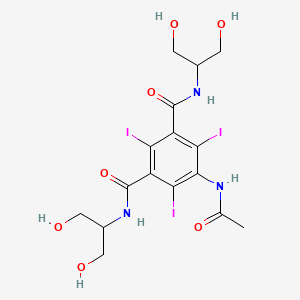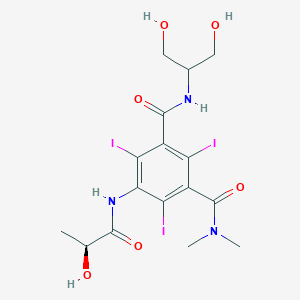
Acarbose EP Impurity C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acarbose EP Impurity C is an impurity produced during the synthesis of Acarbose . It is a complex oligosaccharide that belongs to the class of medications recognized as α-glucosidase inhibitors . It may also repress pancreatic α-amylase that catalyzes the first step present in the digestion of starch .
Synthesis Analysis
The synthesis of this compound involves a fermentation process . The impurity analysis of acarbose can be performed using a Thermo ScientificTM VanquishTM Flex UHPLC system with a Thermo ScientificTM VanquishTM Charged Aerosol Detector (CAD) as an alternative to pharmacopoeial UV detection . This extends the range of impurities that can be determined, including those that cannot be determined due to a lack of a strong chromophore .Molecular Structure Analysis
The molecular formula of this compound is C25H43NO18 . Its molecular weight is 645.6 . The IUPAC name is 2-((6-((4,5-dihydroxy-6-methyl-6-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .Chemical Reactions Analysis
This compound is an impurity produced during the synthesis of Acarbose . The structures of the acarbose impurities arise from differences in the sugar present, while the acarviosin part remains constant .科学的研究の応用
1. Characterization and Identification
- Acarbose impurities, including Acarbose EP Impurity C, have been characterized using integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approaches. This methodology is crucial for the identification and structural elucidation of impurities in the final drug product, contributing to the quality assurance and control of pharmaceuticals (Novak et al., 2005).
2. Enhancement of Acarbose Production
- Research indicates that the addition of certain compounds can enhance the production of acarbose while concurrently reducing the formation of impurity C. This is particularly notable in microbial fermentation processes, suggesting an avenue for more efficient and cleaner production of acarbose in commercial settings (Xue et al., 2013).
3. Analytical Methods Development
- Developing accurate and reliable analytical methods for recognizing and characterizing key impurities in Acarbose, including Impurity C, is essential. Techniques such as LC-MS/MS and NMR play a significant role in the analysis and quality control of pharmaceutical products containing acarbose (Maruthi R et al., 2020).
作用機序
Acarbose EP Impurity C, like Acarbose, is an α-glucosidase inhibitor . It inhibits both pancreatic alpha-amylase and membrane-bound alpha-glucosidases, which are responsible for the metabolism of complex starches and oligo-, tri-, and disaccharides into absorbable simple sugars . By inhibiting the activity of these enzymes, it limits the absorption of dietary carbohydrates and the subsequent postprandial increase in blood glucose and insulin levels .
特性
CAS番号 |
610271-07-3 |
|---|---|
分子式 |
C25H43NO18 |
分子量 |
645.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChIキー |
SKNOKVHMYNHISM-NCKGCDOOSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
外観 |
Solid Powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














